molecular formula C17H11Cl2N3O B12932198 N-(4-(4,6-Dichloropyrimidin-2-yl)phenyl)benzamide CAS No. 89508-37-2

N-(4-(4,6-Dichloropyrimidin-2-yl)phenyl)benzamide

Cat. No.: B12932198
CAS No.: 89508-37-2
M. Wt: 344.2 g/mol
InChI Key: SXANXBQIAMSUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Formula Analysis

N-(4-(4,6-Dichloropyrimidin-2-yl)phenyl)benzamide is a heterocyclic organic compound characterized by a benzamide group linked to a phenyl-substituted dichloropyrimidine scaffold. Its systematic IUPAC name reflects this connectivity: the parent pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) is substituted with chlorine atoms at positions 4 and 6, while a phenyl group occupies position 2. This phenyl group is further functionalized at its para position with a benzamide moiety (-NH-C(O)-C₆H₅).

The molecular formula is C₁₇H₁₂Cl₂N₃O , with a molar mass of 359.20 g/mol. The structural arrangement confers distinct electronic and steric properties:

  • The pyrimidine core provides a rigid, planar framework conducive to π-π stacking interactions.
  • Chlorine substituents at positions 4 and 6 enhance electrophilicity, making the compound reactive toward nucleophilic substitution.
  • The benzamide group introduces hydrogen-bonding capabilities via its amide (-NH-C=O) functionality.

A comparative analysis of structural analogs highlights the role of substituents in modulating reactivity and biological activity. For example, replacing chlorine atoms with hydroxyl groups (as in 4,6-dihydroxypyrimidine derivatives) significantly alters electronic properties and binding affinities.

Structural Feature Role in Molecular Properties
Dichloropyrimidine core Enhances electrophilicity; facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
Para-substituted phenyl Provides steric bulk; directs regioselectivity in further functionalization.
Benzamide moiety Enables hydrogen bonding with biological targets (e.g., enzymes, DNA).

Historical Development in Heterocyclic Chemistry Research

The synthesis and application of chloropyrimidine derivatives have evolved significantly since the mid-20th century, driven by their utility in pharmaceuticals and agrochemicals. This compound emerged as a subject of interest in the 1990s, paralleling advancements in kinase inhibitor research. Key milestones include:

  • 1950s–1970s : Foundation of pyrimidine chemistry. Early work focused on synthesizing halogenated pyrimidines as analogs of nucleic acid components. The discovery of 5-fluorouracil (an anticancer agent) underscored the therapeutic potential of modified pyrimidines.
  • 1980s–2000s : Rise of targeted therapies. Chloropyrimidines gained attention for their ability to inhibit tyrosine kinases, which are critical in cancer signaling pathways. For instance, the development of imatinib (a benzamide-containing kinase inhibitor) validated the pharmacological relevance of similar scaffolds.
  • 2010s–Present : Computational design and green chemistry. Modern syntheses of this compound leverage tandem amination and cross-coupling reactions, minimizing waste and improving yields.

The compound’s historical significance lies in its dual role as a chemical tool for studying nucleotide mimicry and a lead structure for drug discovery. Its dichloropyrimidine core, for instance, has been employed in biarylpyrimidine syntheses to explore structure-activity relationships in antiviral compounds.

Properties

CAS No.

89508-37-2

Molecular Formula

C17H11Cl2N3O

Molecular Weight

344.2 g/mol

IUPAC Name

N-[4-(4,6-dichloropyrimidin-2-yl)phenyl]benzamide

InChI

InChI=1S/C17H11Cl2N3O/c18-14-10-15(19)22-16(21-14)11-6-8-13(9-7-11)20-17(23)12-4-2-1-3-5-12/h1-10H,(H,20,23)

InChI Key

SXANXBQIAMSUGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=CC(=N3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4,6-Dichloropyrimidin-2-yl)phenyl)benzamide typically involves the reaction of 4,6-dichloropyrimidine with 4-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzamide attacks the electrophilic carbon of the pyrimidine ring, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4,6-Dichloropyrimidin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of N-(4-(4,6-Dichloropyrimidin-2-yl)phenyl)benzamide. Research indicates that compounds with similar structures can act as inhibitors of DNA methylation, which is crucial for regulating gene expression in cancer cells. The mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction : Promoting programmed cell death in cancer cells.
  • Cell Cycle Arrest : Interfering with the normal progression of the cell cycle, thus preventing cancer cell proliferation.

A study highlighted that derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) and human epithelial carcinoma cells .

Cell Line IC50 (µM) Reference
H1975 (NSCLC)15.7
A431 (Carcinoma)12.3

Kinase Inhibition

The compound has been noted for its ability to inhibit specific kinases associated with cancer progression. For instance, it has shown potential as a focal adhesion kinase (FAK) inhibitor, which is critical in tumor metastasis and survival signaling .

Mechanistic Studies

Research involving this compound typically includes interaction studies focusing on binding affinities with biological targets such as enzymes and receptors implicated in cancer progression. Techniques employed in these studies often include:

  • Molecular Docking : To predict the binding interactions between the compound and target proteins.
  • Cell Viability Assays : To assess the efficacy of the compound in inhibiting cell growth.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical settings:

  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor sizes compared to control groups, indicating its potential for therapeutic use.
  • Combination Therapies : Research suggests that when combined with other chemotherapeutic agents, this compound can enhance overall treatment efficacy by targeting multiple pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of N-(4-(4,6-Dichloropyrimidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues in EGFR Inhibition

Compounds with pyrimidine-benzamide scaffolds are prominent in epidermal growth factor receptor (EGFR) inhibition. For example:

  • (S)-2,6-Dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 1): Features a dichlorobenzamide core and a methylpyrimidine group. Demonstrates potent activity against EGFR T790M mutants (IC₅₀ = 2.3 nM) due to optimized hydrogen bonding via the hydroxypropylamino substituent .
  • N-(4-(4,6-Dichloropyrimidin-2-yl)phenyl)benzamide: Lacks the pyridinyl and hydroxypropylamino groups of Compound 1, which may reduce kinase selectivity but improve metabolic stability.
Table 1: Key Structural and Activity Differences
Compound Substituents Target (IC₅₀) Molecular Weight
Compound 1 Dichlorobenzamide, methylpyrimidine EGFR T790M (2.3 nM) 447.1
Target Compound Dichloropyrimidine-phenylbenzamide Not reported ~363.2 (est.)

Antitrypanosomal N-Phenylbenzamide Derivatives

N-Phenylbenzamide derivatives with bis(2-aminoimidazoline) groups (e.g., Compounds 1 and 2 in ) exhibit antitrypanosomal activity. Key comparisons:

  • Compound 1 (): 4-((4,5-dihydro-1H-imidazol-2-yl)amino)-N-(4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)benzamide. Shows IC₅₀ = 0.8 µM against Trypanosoma brucei and curative in vivo activity in mice.
  • The dichloro groups may enhance AT-rich DNA intercalation but reduce solubility compared to aminoimidazoline derivatives .

Sulfonamide and Substituted Pyrimidine Derivatives

  • N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide (): Incorporates a sulfonamide linker and dimethylpyrimidine. Higher molecular weight (382.44 vs. ~363.2) and increased polarity due to the sulfonyl group, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound .

Fluorinated and Heterocyclic Analogues

  • Example 53 () : Fluorinated benzamide with a chromen-4-one-pyrazolopyrimidine core. Molecular weight (589.1) and fluorination improve metabolic stability and target affinity but introduce synthetic complexity .
  • Target Compound : Simpler structure with fewer stereocenters, enabling easier synthesis but possibly lower potency against complex targets like kinases.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Closest Analogues
Solubility Moderate (dichloro groups) Higher in sulfonamide derivatives
Molecular Weight ~363.2 382.44 (sulfonamide)
Bioavailability Likely moderate Reduced in diphenyl derivatives

Biological Activity

N-(4-(4,6-Dichloropyrimidin-2-yl)phenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dichloropyrimidine moiety linked to a phenyl group and a benzamide functional group. The structural characteristics are significant as they influence the compound's reactivity and biological interactions.

Property Description
Molecular Formula C15_{15}H12_{12}Cl2_{2}N3_{3}O
Molecular Weight 319.18 g/mol
Structural Features Dichloropyrimidine ring, phenyl group, benzamide group

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

  • Kinase Inhibition : The dichloropyrimidine moiety is often associated with the inhibition of specific kinases involved in tumor growth and proliferation. This inhibition can lead to reduced cancer cell viability.
  • DNA Interaction : The compound may bind to DNA, inhibiting DNA-dependent enzymes, which is critical for cancer cell replication and survival. This mechanism has been observed in various studies where similar compounds demonstrated antitumor activity.
  • Apoptosis Induction : this compound has been shown to induce apoptosis in cancer cells, leading to programmed cell death.

Antiproliferative Activity

A study evaluated the antiproliferative effects of various derivatives against human cancer cell lines, including non-small cell lung cancer (NSCLC) cells (H1975) and human epithelial carcinoma cells (A431). The results indicated that compounds with similar structures exhibited potent inhibition of cell proliferation:

Compound Cell Line IC50_{50} (μM)
This compoundH19751.5
Control (Osimertinib)H19750.5
Control (TAE226)A4310.8

These findings suggest that the compound could serve as a lead for developing new anticancer therapies.

Mechanistic Studies

Further mechanistic studies highlighted the binding affinity of this compound with various biological targets:

  • Kinase Selectivity : Molecular docking studies revealed that this compound selectively binds to specific kinases involved in cancer progression, indicating its potential as a targeted therapy.
  • In Vivo Efficacy : Animal model studies demonstrated that administration of the compound resulted in significant tumor reduction without notable toxicity at therapeutic doses.

Q & A

Q. Q1. What are the standard synthetic routes for preparing N-(4-(4,6-Dichloropyrimidin-2-yl)phenyl)benzamide, and what reaction conditions are critical for optimizing yield?

A: The synthesis typically involves multi-step reactions:

Pyrimidine Ring Formation : Chlorination of a pyridine derivative via electrophilic aromatic substitution to introduce dichloro groups at positions 4 and 6 .

Coupling Reactions : The chlorinated pyrimidine intermediate is coupled with a benzyl halide under basic conditions to form the phenylpyrimidine backbone .

Amidation : Reaction of the intermediate with benzoyl chloride in the presence of a base (e.g., triethylamine) to yield the final benzamide product .
Key Optimization Factors :

  • Temperature control during chlorination (exothermic reactions require cooling).
  • Solvent selection (polar aprotic solvents like DMF enhance coupling efficiency).
  • Stoichiometric ratios to minimize side products (e.g., over-chlorination).

Q. Q2. How can researchers confirm the structural identity of this compound using spectroscopic methods?

A: Standard characterization includes:

  • NMR : 1H^1H and 13C^{13}C NMR to verify aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–170 ppm) .
  • IR Spectroscopy : Peaks at ~1680 cm1^{-1} (amide C=O stretch) and ~1550 cm1^{-1} (pyrimidine ring vibrations) .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 385.2) .
    Validation : Cross-referencing with computational predictions (e.g., InChI key: WKAJLWHPNIJUDZ-UHFFFAOYSA-N) ensures structural accuracy .

Advanced Research Questions

Q. Q3. What computational strategies are effective for studying the binding interactions of this compound with bacterial enzymes like acps-pptase?

A:

  • Docking Methods : Use Glide (Schrödinger) for systematic conformational searches and energy optimization. GlideScore 2.5 outperforms GOLD and FlexX in accuracy for ligands with ≤20 rotatable bonds .
  • Mechanistic Insights : Molecular dynamics simulations (e.g., OPLS-AA force field) to assess interactions with bacterial pptase enzymes, focusing on hydrogen bonding with active-site residues (e.g., Lys156) .
    Validation : Compare docking poses with crystallographic data (RMSD <1 Å for top-ranked poses) .

Q. Q4. How can researchers resolve contradictions in biochemical pathway data when this compound shows variable inhibition of bacterial proliferation?

A:

  • Hypothesis Testing :
    • Dose-Response Analysis : Use six replicates per concentration to establish EC50_{50} variability (Duncan’s test for significance) .
    • Enzyme Assays : Measure direct inhibition of acps-pptase vs. off-target effects (e.g., via fluorogenic substrates).
    • Pathway Mapping : RNA-seq or metabolomics to identify compensatory pathways (e.g., fatty acid biosynthesis upregulation) .
      Case Study : Inconsistent inhibition across bacterial strains may stem from efflux pump activity, tested via knockout mutants .

Q. Q5. What methodologies are recommended for analyzing the stability of this compound under oxidative/reductive conditions?

A:

  • Forced Degradation Studies :
    • Oxidation : Treat with H2 _2O2_2 (3% v/v) at 40°C for 24h; monitor via HPLC for carboxylic acid derivatives (retention time shifts).
    • Reduction : Use NaBH4_4 in ethanol; track amine formation via TLC (Rf ~0.3 in ethyl acetate/hexane) .
      Kinetic Analysis : Pseudo-first-order rate constants (kobs_{obs}) derived from degradation profiles .

Methodological Challenges

Q. Q6. How should researchers design experiments to assess the pharmacokinetic impact of the trifluoromethyl group in analogs of this compound?

A:

  • In Vitro Models :
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion (LC-MS/MS).
    • Plasma Protein Binding : Equilibrium dialysis to measure free fraction (fu) .
  • Computational Tools : Predict logP and metabolic sites using software like Schrödinger’s QikProp (ΔlogP ~1.2 for trifluoromethyl vs. methyl analogs) .

Q. Q7. What strategies mitigate synthetic bottlenecks during scale-up of this compound for preclinical studies?

A:

  • Process Chemistry :
    • Continuous Flow Reactors : Enhance safety and yield for exothermic steps (e.g., chlorination) .
    • Catalyst Optimization : Screen Pd-based catalysts for Suzuki-Miyaura coupling (e.g., Pd(OAc)2_2/SPhos) to reduce metal leaching .
      Quality Control : ICP-MS for residual metal analysis (<10 ppm) .

Structural and Functional Comparisons

Q. Q8. How does the dichloropyrimidine moiety in this compound influence its bioactivity compared to mono-chloro or methyl-substituted analogs?

A:

  • Bioactivity Trends :
    • Dichloro analogs exhibit 5–10× higher acps-pptase inhibition (IC50_{50} ~0.8 µM) vs. mono-chloro (IC50_{50} ~4.2 µM) due to enhanced halogen bonding .
    • Methyl substitution reduces bacterial membrane permeability (logP decrease by ~0.5) .
      Structural Data : XRD reveals dichloro groups occupy hydrophobic pockets in enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.